

Prosaptide TX14(A) molecular structure and chemical properties

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Compound of Interest

Compound Name: Prosaptide TX14(A)

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Prosaptide TX14(A): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaptide TX14(A) is a synthetic 14-amino acid peptide derived from the neurotrophic region of human prosaposin, a highly conserved glycoprotein essential for various biological processes.[1] This peptide has garnered significant interest within the scientific community for its potent neuroprotective and glioprotective properties.[1][2] **Prosaptide TX14(A)** acts as a high-affinity agonist for two orphan G protein-coupled receptors, GPR37 (also known as Parkin-associated endothelin receptor-like receptor, Pael-R) and GPR37L1.[2][3] Activation of these receptors initiates a cascade of intracellular signaling events, primarily through pertussis toxin-sensitive G proteins (Gi/o), leading to the modulation of key cellular pathways such as the mitogen-activated protein kinase (MAPK) cascade.[3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activities of **Prosaptide TX14(A)**, with a focus on its signaling mechanisms and relevant experimental protocols.

Molecular Structure and Chemical Properties

Prosaptide TX14(A) is a linear peptide composed of 14 amino acids with a notable modification: the alanine at position 2 is a D-amino acid, which enhances its stability.^[5]

Table 1: Molecular and Chemical Properties of **Prosaptide TX14(A)**

Property	Value
Amino Acid Sequence	H-Thr-D-Ala-Leu-Ile-Asp-Asn-Asn-Ala-Thr-Glu-Glu-Ile-Leu-Tyr-OH
One-Letter Code	TaLIDNNATEEILY
Molecular Formula	C69H110N16O26
Molecular Weight	1579.72 g/mol
CAS Number	196391-82-9
Appearance	Lyophilized white solid
Solubility	Soluble in water (up to 2 mg/mL)
Storage	Store at -20°C

Biological Activity and Quantitative Data

Prosaptide TX14(A) exhibits potent agonistic activity at GPR37 and GPR37L1, initiating downstream signaling cascades that are crucial for its neurotrophic effects. The activation of these receptors has been shown to promote cell survival, stimulate myelin lipid synthesis, and protect against oxidative stress.^{[1][2]}

Table 2: In Vitro Biological Activity of **Prosaptide TX14(A)**

Parameter	Receptor/Cell Type	Value	Reference
EC50 for GPR37L1	Transfected HEK-293T cells	5 nM	[2]
EC50 for GPR37	Transfected HEK-293T cells	7 nM	[2]
IC50 for cAMP inhibition	Primary astrocytes	17.8 nM	[6]
Optimal Concentration for ERK Phosphorylation	Schwann cells	1-10 nM	[3][4]
Concentration for Neuroprotection	Primary astrocytes	100 nM	[6]

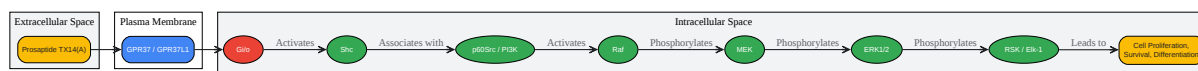
In vivo studies have demonstrated the therapeutic potential of **Prosaptide TX14(A)** in models of diabetic neuropathy and nerve injury.[7] However, its therapeutic application in the central nervous system is limited by its rapid degradation in the brain.[5]

Signaling Pathways

The biological effects of **Prosaptide TX14(A)** are primarily mediated through the activation of GPR37 and GPR37L1, which couple to inhibitory G proteins (Gi/o). This activation triggers at least two key signaling pathways: the MAPK/ERK pathway and the cAMP/PKA pathway.

GPR37/GPR37L1-Mediated MAPK/ERK Signaling

Activation of GPR37 and GPR37L1 by **Prosaptide TX14(A)** leads to the stimulation of the Raf-MEK-ERK-RSK-Elk-1 signaling cascade.[8] This pathway is crucial for cell proliferation, survival, and differentiation. The signaling is initiated through a pertussis toxin-sensitive G-protein, indicating the involvement of the Gi/o subfamily.[4] The activation of this pathway involves the phosphorylation of Shc, which then associates with p60Src and PI(3)K, ultimately leading to the phosphorylation and activation of ERK1/2.[4]

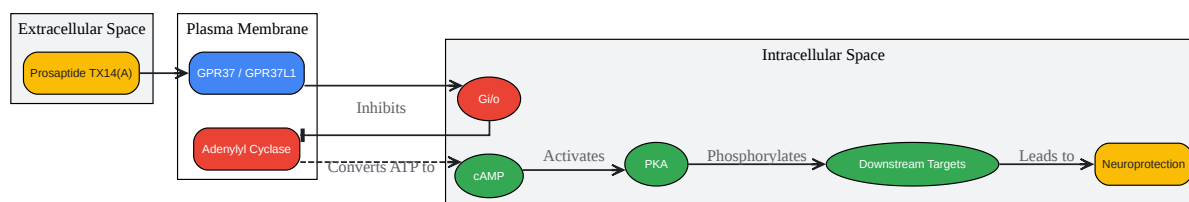


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GPR37/GPR37L1-mediated MAPK/ERK signaling cascade.

GPR37/GPR37L1-Mediated cAMP/PKA Signaling

In addition to the MAPK/ERK pathway, **Prosapide TX14(A)** has been shown to modulate the cyclic AMP (cAMP) - Protein Kinase A (PKA) signaling pathway.[6] Activation of the Gi/o protein by GPR37/GPR37L1 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[6] This reduction in cAMP can subsequently modulate the activity of PKA and its downstream targets, contributing to the neuroprotective effects of **Prosapide TX14(A)**.



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GPR37/GPR37L1-mediated cAMP/PKA signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to characterize the biological activity of **Prosaptide TX14(A)**.

ERK1/2 Phosphorylation Assay

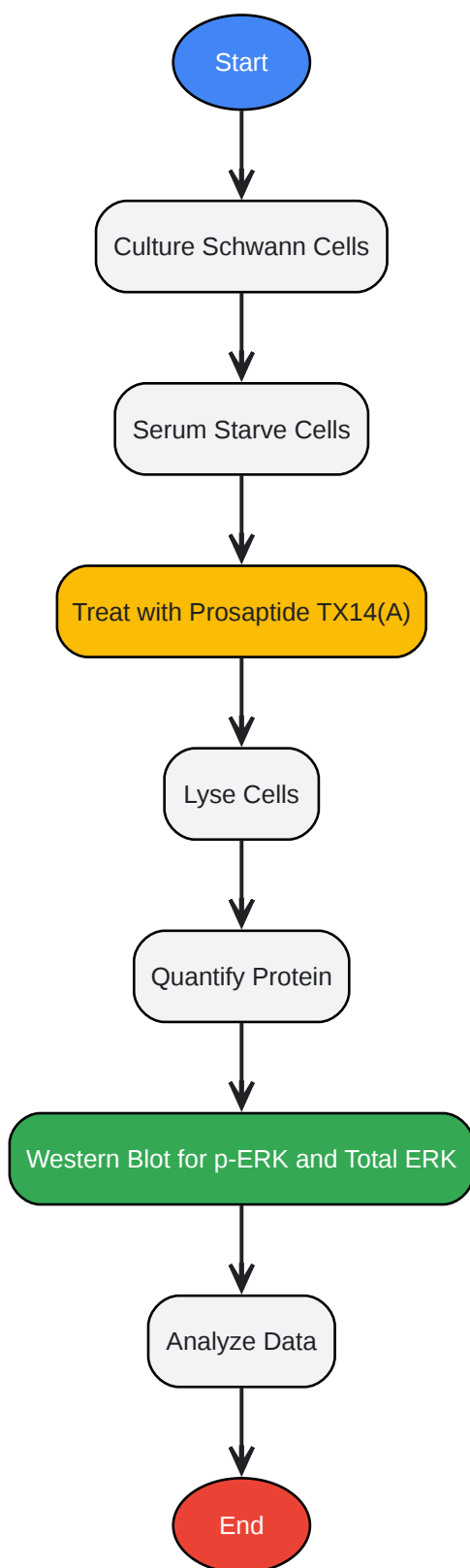
This protocol details the steps to measure the phosphorylation of ERK1/2 in Schwann cells in response to **Prosaptide TX14(A)** stimulation.

Materials:

- Primary Schwann cells or a Schwann cell line (e.g., iSC)
- Schwann cell growth medium
- **Prosaptide TX14(A)** stock solution
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture: Culture Schwann cells in appropriate growth medium until they reach 80-90% confluency.
- Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.
- Treatment: Treat the cells with varying concentrations of **Prosaptide TX14(A)** (e.g., 0, 1, 5, 10, 50 nM) for a short duration (e.g., 5-15 minutes). A vehicle control should be included.
- Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
- Western Blotting:
 - Load equal amounts of protein from each sample onto an SDS-PAGE gel.
 - Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
 - Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
- Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK to total-ERK.



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